molecular formula C14H12ClNO B5027972 (2-Amino-5-methylphenyl)-(3-chlorophenyl)methanone

(2-Amino-5-methylphenyl)-(3-chlorophenyl)methanone

Cat. No.: B5027972
M. Wt: 245.70 g/mol
InChI Key: DWKBIUBIASWQMZ-UHFFFAOYSA-N
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Description

(2-Amino-5-methylphenyl)-(3-chlorophenyl)methanone: is an organic compound that belongs to the class of benzophenones It is characterized by the presence of an amino group at the 2-position and a methyl group at the 5-position on one phenyl ring, and a chlorine atom at the 3-position on the other phenyl ring

Properties

IUPAC Name

(2-amino-5-methylphenyl)-(3-chlorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO/c1-9-5-6-13(16)12(7-9)14(17)10-3-2-4-11(15)8-10/h2-8H,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKBIUBIASWQMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-5-methylphenyl)-(3-chlorophenyl)methanone can be achieved through several methods. One common approach involves the protection of substituted anilines as acetanilides, followed by benzoylation with (trichloromethyl)benzene in the presence of aluminum-generated 2-acetamidobenzophenone. The final step involves the removal of the acetyl group from the amino group to yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity, and may involve the use of automated reactors and purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: (2-Amino-5-methylphenyl)-(3-chlorophenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or other oxidation products.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The amino and chlorine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction may produce amines.

Scientific Research Applications

Chemistry: In chemistry, (2-Amino-5-methylphenyl)-(3-chlorophenyl)methanone is used as a building block for the synthesis of various heterocyclic compounds, such as quinolines, tetrahydroquinolines, and quinazolines .

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features make it a candidate for investigating interactions with biological macromolecules.

Medicine: In medicine, this compound is explored for its potential as a pharmaceutical intermediate. It may be used in the synthesis of drugs targeting specific enzymes or receptors.

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (2-Amino-5-methylphenyl)-(3-chlorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • (2-Amino-5-methylphenyl)(phenyl)methanone
  • (2-Amino-5-methylphenyl)(2-chlorophenyl)methanone
  • (2-Amino-5-methylphenyl)(4-chlorophenyl)methanone

Comparison: Compared to similar compounds, (2-Amino-5-methylphenyl)-(3-chlorophenyl)methanone is unique due to the specific positioning of the chlorine atom at the 3-position. This structural feature may influence its reactivity and interactions with biological targets, making it distinct in terms of its chemical and biological properties .

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